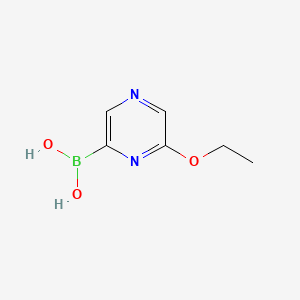

(6-Ethoxypyrazin-2-yl)boronic acid

Description

Significance of Pyrazine (B50134) Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental to the architecture of many biologically active molecules. The pyrazine ring, a six-membered ring with two nitrogen atoms at positions 1 and 4, is a prominent scaffold in this class. Its presence is noted in a wide array of natural and synthetic compounds that exhibit significant biological activities. scite.aiorientjchem.org The arrangement of nitrogen atoms in the pyrazine ring influences its electronic properties and its ability to form hydrogen bonds, which are crucial for molecular interactions with biological targets.

The pyrazine scaffold is considered a "privileged structure" in medicinal chemistry because its derivatives have shown a broad spectrum of pharmacological activities. pitt.edunih.gov This has led to the incorporation of the pyrazine motif into numerous drug candidates and approved pharmaceuticals.

Overview of Organoboron Compounds in Catalysis and Synthesis

Organoboron compounds, characterized by a carbon-boron bond, have become indispensable tools in modern organic synthesis. publish.csiro.auscispace.com Boronic acids, with the general formula R-B(OH)₂, are a particularly important subclass due to their stability, low toxicity, and versatile reactivity. nih.govwikipedia.org First synthesized in 1860, their full potential was not realized until much more recently. publish.csiro.aunih.gov

A primary application of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. numberanalytics.com This reaction, catalyzed by a palladium complex, joins the organic group from the boronic acid with an organic halide. numberanalytics.com The versatility and functional group tolerance of organoboron compounds have led to their use in a growing number of chemical reactions, including those in asymmetric synthesis and multicomponent reactions. scispace.comresearchgate.net A significant advantage of using boronic acids in synthesis is that their major byproduct is boric acid, an environmentally benign substance. publish.csiro.au

Specific Context of (6-Ethoxypyrazin-2-yl)boronic Acid in Contemporary Research

This compound emerges as a highly useful building block in synthetic chemistry, particularly for creating more complex molecules. Its structure is bifunctional: the boronic acid group allows for participation in coupling reactions like the Suzuki-Miyaura reaction, while the pyrazine ring can be a key component of the final product's core structure. numberanalytics.comnih.gov

Research has shown that 2,6-disubstituted pyrazines are a promising chemotype for developing potent inhibitors of certain enzymes. nih.gov In such syntheses, a boronic acid like (4-(methoxycarbonyl)phenyl)boronic acid is coupled to a pyrazine core. nih.gov The ethoxy group on this compound can also influence the electronic properties and solubility of the molecule, which can be advantageous in the development of new compounds.

The synthesis of substituted pyrazines often involves palladium-catalyzed cross-coupling reactions where a boronic acid derivative is a key reactant. nih.gov The availability of specific building blocks like this compound is therefore crucial for the efficient and targeted synthesis of novel compounds with potential applications in various fields of chemical research.

Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₉BN₂O₃ |

| Molecular Weight | 167.96 g/mol nih.gov |

| IUPAC Name | This compound |

| SMILES | CCOC1=NC=C(C=N1)B(O)O |

| InChI Key | VTPBKJXRYUDPAJ-UHFFFAOYSA-N nih.gov |

Properties

Molecular Formula |

C6H9BN2O3 |

|---|---|

Molecular Weight |

167.96 g/mol |

IUPAC Name |

(6-ethoxypyrazin-2-yl)boronic acid |

InChI |

InChI=1S/C6H9BN2O3/c1-2-12-6-4-8-3-5(9-6)7(10)11/h3-4,10-11H,2H2,1H3 |

InChI Key |

SRFVZJZGOMRUQP-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=CC(=N1)OCC)(O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Ethoxypyrazin 2 Yl Boronic Acid

Strategies for Boronylation of Pyrazine (B50134) Derivatives

The introduction of a boronic acid or a boronic ester group onto a pyrazine ring can be achieved through several modern synthetic methods. The choice of strategy often depends on the nature of the substituents already present on the pyrazine core and the desired regioselectivity.

Transition Metal-Catalyzed Direct Boronylation

Direct C-H borylation, catalyzed by transition metals such as iridium, has emerged as a powerful tool for the atom-economical synthesis of aryl and heteroaryl boronic esters. This method avoids the need for pre-functionalized substrates, such as halo- or organometallic pyrazines. The regioselectivity of iridium-catalyzed C-H borylation on heteroarenes is often governed by a combination of steric and electronic factors. For substituted pyrazines, borylation typically occurs at the most sterically accessible C-H bond that is not adjacent to the nitrogen atoms.

In the context of synthesizing (6-Ethoxypyrazin-2-yl)boronic acid, a potential strategy involves the direct C-H borylation of 2-ethoxypyrazine. The directing effect of the ethoxy group and the inherent reactivity of the pyrazine ring would influence the position of boronylation.

Table 1: Representative Conditions for Iridium-Catalyzed C-H Borylation of Heteroarenes

| Catalyst Precursor | Ligand | Boron Source | Solvent | Temperature (°C) |

| [Ir(OMe)COD]₂ | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) | B₂pin₂ | Cyclohexane | 80 |

| [Ir(cod)Cl]₂ | 3,4,7,8-tetramethyl-1,10-phenanthroline | HBpin | THF | 60 |

This table presents generalized conditions and specific outcomes would depend on the pyrazine substrate.

Precursors and Intermediate Derivatization for Boronic Acid Formation

A more traditional and widely employed method for the synthesis of pyrazine boronic acids involves the use of pre-functionalized pyrazine derivatives. This often entails a two-step process: the generation of an organometallic intermediate followed by quenching with a boron-containing electrophile.

One common approach is the palladium-catalyzed Miyaura borylation of a halopyrazine. For the synthesis of this compound, a plausible precursor would be 2-chloro-6-ethoxypyrazine. The reaction of this substrate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base, would yield the corresponding boronic ester. This ester can then be hydrolyzed to the desired boronic acid.

Table 2: Typical Conditions for Palladium-Catalyzed Miyaura Borylation of Chloro-heteroarenes

| Palladium Catalyst | Ligand | Boron Source | Base | Solvent |

| Pd(OAc)₂ | SPhos | B₂pin₂ | KOAc | Dioxane |

| PdCl₂(dppf) | - | B₂pin₂ | Cs₂CO₃ | Toluene |

| Pd₂(dba)₃ | XPhos | B₂pin₂ | K₃PO₄ | 1,4-Dioxane |

Yields and reaction times are substrate-dependent.

Another established method is through lithium-halogen exchange . A halopyrazine, such as 2-bromo-6-ethoxypyrazine, can be treated with a strong organolithium base (e.g., n-butyllithium) at low temperatures to generate a lithiated pyrazine intermediate. This highly reactive species can then be trapped with a trialkyl borate, like trimethyl borate or triisopropyl borate, followed by acidic workup to afford the boronic acid.

Functionalization of Pyrazine Ring Systems Pre- and Post-Boronylation

The synthesis of this compound necessitates the strategic introduction of the ethoxy group in addition to the boronic acid moiety. This can be achieved either before or after the boronylation step.

Introduction of the Ethoxy Group

The ethoxy group is typically introduced onto the pyrazine ring via a nucleophilic aromatic substitution (SNAr) reaction. Starting with a readily available dihalopyrazine, such as 2,6-dichloropyrazine, a selective monosubstitution can be achieved by reacting it with sodium ethoxide in ethanol. The reaction conditions, such as temperature and reaction time, can be controlled to favor the formation of 2-chloro-6-ethoxypyrazine, which can then be subjected to boronylation as described in section 2.1.2.

Alternatively, if the borylation is performed first on a dihalopyrazine, the subsequent introduction of the ethoxy group would require careful consideration of the reactivity of the boronic acid or ester group under the SNAr conditions.

Selective Derivatization of Pyrazine Substituents

The synthesis of more complex analogs of this compound may require the selective derivatization of other positions on the pyrazine ring. The presence of the boronic acid and ethoxy groups will influence the reactivity and regioselectivity of subsequent reactions.

For instance, further functionalization could be achieved through cross-coupling reactions at a remaining halo-substituent, or through directed C-H functionalization at another position on the ring, guided by the existing substituents. The boronic acid group itself is a versatile handle for a wide range of transformations, most notably the Suzuki-Miyaura cross-coupling reaction, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. nih.govborates.todayyoutube.comlibretexts.orgyoutube.com

Reactivity and Mechanistic Investigations of 6 Ethoxypyrazin 2 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling of (6-Ethoxypyrazin-2-yl)boronic acid is a powerful tool for the synthesis of complex molecules containing the ethoxypyrazine moiety. This heterocycle is a key structural component in various biologically active compounds. The efficiency and outcome of these coupling reactions are governed by a well-defined, yet complex, catalytic cycle.

Suzuki-Miyaura Coupling: Detailed Mechanistic Pathways

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nrochemistry.comlibretexts.orgchemrxiv.org This cycle begins with an active Pd(0) catalyst which is regenerated at the end of each productive cycle. wikipedia.orgyonedalabs.com

The initial and often rate-determining step of the catalytic cycle is the oxidative addition of an organic halide to a low-coordinate palladium(0) complex. libretexts.orgacs.orguvic.ca This process involves the insertion of the palladium atom into the carbon-halide bond, resulting in the formation of a square-planar palladium(II) species. acs.orgaminer.org The reactivity of the organic halide in this step generally follows the order of I > OTf > Br > Cl. libretexts.org

Computational and experimental studies have provided significant insight into this fundamental step. acs.orgresearchgate.net It is now understood that the active catalyst is often a coordinatively unsaturated 12- or 14-electron Pd(0) species, formed by ligand dissociation from a more stable precatalyst. chemrxiv.orguvic.ca For instance, a common precatalyst like tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, exists in equilibrium with more reactive bis- and mono-ligated species in solution. youtube.com The oxidative addition can proceed through different mechanistic pathways, including a concerted three-center mechanism or a nucleophilic displacement pathway, depending on the nature of the substrate, ligands, and coordination number of the palladium center. aminer.orgchemrxiv.org The formation of a pre-reaction complex, where the arene of the aryl halide coordinates to the palladium center, is often a precursor to the C-X bond cleavage. acs.orgresearchgate.net

| Pathway | Description | Key Intermediates/Transition States | Influencing Factors |

|---|---|---|---|

| Concerted 3-Centered | Simultaneous breaking of the C-X bond and formation of Pd-C and Pd-X bonds. acs.org | Three-center transition state involving C, X, and Pd. acs.org | Favored for 12-electron PdL complexes. chemrxiv.org |

| Nucleophilic Displacement | Palladium acts as a nucleophile, attacking the carbon atom and displacing the halide anion. chemrxiv.org | Meisenheimer-like intermediate. | Favored for 14-electron PdL₂ complexes and substrates like aryl triflates. chemrxiv.org |

Following oxidative addition, the next crucial step is transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) center. chemrxiv.org This step is mechanistically complex and the subject of considerable research. nih.gov It is widely accepted that the boronic acid must be activated by a base to facilitate this transfer. wikipedia.orgresearchgate.net

Two primary pathways for transmetalation have been proposed: the "boronate pathway" and the "oxo-palladium pathway". rsc.org

Boronate Pathway: In this mechanism, the base reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species (R-B(OH)₃⁻). researchgate.netdeepdyve.com This boronate then reacts with the palladium(II)-halide complex, often involving the formation of a Pd-O-B linkage, to transfer the organic group to the palladium center. chemrxiv.orgillinois.edu

Oxo-Palladium Pathway: Alternatively, the base (typically a hydroxide) can displace the halide on the palladium(II) complex to form a palladium-hydroxo species (LₙPd(Ar)(OH)). rsc.orgacs.org This intermediate then reacts with the neutral boronic acid. acs.org Kinetic studies have suggested that for many systems, the reaction of the palladium-hydroxo complex with the boronic acid is significantly faster than the reaction of the palladium-halide complex with the boronate. acs.org

Recent studies have provided direct evidence for the existence of pre-transmetalation intermediates containing Pd-O-B linkages, confirming their role in the catalytic cycle. illinois.edu The specific pathway that dominates can depend on the reaction conditions, including the nature of the base, solvent, and ligands. nih.gov

The final step of the catalytic cycle is reductive elimination. wikipedia.orglibretexts.org In this step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the desired product. numberanalytics.com This process reduces the palladium from the +2 to the 0 oxidation state, thereby regenerating the active catalyst which can then re-enter the catalytic cycle. libretexts.orgyonedalabs.com For reductive elimination to occur, the two organic groups typically need to be in a cis orientation on the square-planar palladium complex. yonedalabs.com The nature of the ligands on the palladium center can significantly influence the rate of reductive elimination. wikipedia.org

Ligand Effects and Catalyst Design for Pyrazine (B50134) Coupling

The choice of ligand is critical for the success of Suzuki-Miyaura couplings, particularly with heteroaromatic substrates like those derived from this compound. researchgate.netnih.gov Ligands play several key roles in the catalytic cycle: they stabilize the palladium center, influence the rate of oxidative addition and reductive elimination, and can prevent catalyst deactivation. wikipedia.org

For coupling reactions involving electron-deficient heteroaryl halides or electron-rich heteroarylboronic acids, such as pyrazine derivatives, the design of the catalyst system is particularly important. researchgate.netnih.gov Electron-rich and sterically bulky phosphine (B1218219) ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos), are often highly effective. colab.ws These ligands promote the formation of the active, low-coordinate Pd(0) species and facilitate both the oxidative addition and reductive elimination steps. wikipedia.org N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for challenging Suzuki-Miyaura couplings due to their strong σ-donating ability and steric bulk. wikipedia.org The bite angle of bidentate phosphine ligands is another important parameter that can influence catalytic activity. cdnsciencepub.com

| Ligand Type | Examples | Key Features | Typical Applications |

|---|---|---|---|

| Monodentate Phosphines | Triphenylphosphine (PPh₃) | Classical ligand, commercially available. organic-chemistry.org | General purpose, may require higher catalyst loadings. organic-chemistry.org |

| Biarylphosphines | SPhos, XPhos | Electron-rich and sterically demanding. colab.ws | Coupling of challenging substrates, including heteroaryl chlorides. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, sterically bulky. wikipedia.org | Highly active catalysts for a broad range of substrates. yonedalabs.com |

| Ferrocenylphosphines | dppf | Bidentate ligand with a specific bite angle. cdnsciencepub.com | Effective for a variety of cross-coupling reactions. cdnsciencepub.com |

Role of Base in Transmetalation Activation

The base plays a multifaceted and indispensable role in the Suzuki-Miyaura coupling. wikipedia.orgdeepdyve.com Its primary function is to activate the boronic acid for transmetalation. researchgate.net As discussed previously, this activation can occur through the formation of a more nucleophilic boronate anion (R-B(OH)₃⁻) upon reaction with the boronic acid. deepdyve.comnih.gov

The choice and stoichiometry of the base can significantly impact the reaction rate and selectivity. deepdyve.comscilit.com Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂). youtube.comresearchgate.net The strength of the base can influence the position of the equilibrium between the boronic acid and the boronate, thereby affecting the concentration of the active boron species. deepdyve.com In some cases, the base also facilitates the formation of the palladium-hydroxo complex, which can be a key intermediate in the transmetalation step. wikipedia.orgrsc.org Furthermore, the base neutralizes the acid generated during the reaction, preventing catalyst deactivation and promoting catalytic turnover. The gradual formation of boric acid as a byproduct can also influence the acid-base equilibrium of the reaction mixture. researchgate.netdeepdyve.com

Photoredox and Radical-Mediated Transformations Involving Pyrazine Boronic Acids

Recent advancements in photoredox catalysis have opened new avenues for the generation of carbon-centered radicals from stable precursors like boronic acids. These methods offer mild and selective ways to form C-C and C-heteroatom bonds.

Generation of Carbon-Centered Radicals from Boronic Acids

The generation of carbon-centered radicals from aryl boronic acids, including pyrazine derivatives, can be achieved through photoredox catalysis. researchgate.netrsc.org This process typically involves a single-electron transfer (SET) from an activated form of the boronic acid to an excited photocatalyst. researchgate.net Boronic acids themselves have high oxidation potentials, making their direct oxidation challenging. researchgate.net However, their reactivity can be modulated through the formation of more electron-rich species.

The mechanism often commences with the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). This excited state is a potent oxidant capable of accepting an electron from a suitable donor. While direct oxidation of the boronic acid is difficult, its corresponding boronate salt, formed in the presence of a base, is more readily oxidized. rsc.org Upon oxidation, the resulting unstable radical cation undergoes rapid fragmentation to yield a carbon-centered radical and boric acid. This pyrazinyl radical can then participate in various downstream chemical transformations. researchgate.netresearchgate.net

Another approach involves the formation of an electron donor-acceptor (EDA) complex between the boronic acid derivative and an acceptor molecule, which can be activated by light to initiate the radical generation process. digitellinc.com Pyridine N-oxides have also been reported as catalysts for the photoinduced generation of carbon radicals from boronic acids. digitellinc.com

Dual Catalytic Systems (e.g., Lewis Base/Photoredox)

To overcome the high oxidation potential of boronic acids, dual catalytic systems combining a photoredox catalyst with a Lewis base have been developed. researchgate.netacs.orgresearchgate.net In this system, the Lewis base interacts with the vacant p-orbital of the boron atom in the boronic acid or its trimeric boroxine (B1236090) form. acs.orgresearchgate.net This interaction forms a hypercoordinate boron species, which is significantly more electron-rich and thus easier to oxidize. acs.orgresearchgate.net

Table 1: Examples of Dual Lewis Base/Photoredox Catalyzed Radical Addition

| Entry | Boronic Acid | Alkene Acceptor | Lewis Base | Photocatalyst | Product | Yield (%) |

| 1 | Phenylboronic acid | Diethyl maleate | Quinuclidin-3-ol | Ir(ppy)₃ | Diethyl 2-phenylsuccinate | 95 |

| 2 | 4-Methoxyphenylboronic acid | N-Phenylmaleimide | DMAP | Ru(bpy)₃Cl₂ | 3-(4-Methoxyphenyl)-1-phenylpyrrolidine-2,5-dione | 88 |

| 3 | Cyclohexylboronic acid | Acrylonitrile | Quinuclidin-3-ol | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 3-Cyclohexylpropanenitrile | 75 |

| 4 | Pyridin-3-ylboronic acid | Methyl acrylate | DMAP | fac-Ir(ppy)₃ | Methyl 3-(pyridin-3-yl)propanoate | 65 |

Note: Data presented in this table is representative of the general reaction class and may not involve pyrazine boronic acids directly due to a lack of specific examples in the searched literature.

Polarity-Mismatched Radical Additions

In typical radical additions, the polarity of the radical and the acceptor molecule must be matched for the reaction to be efficient. Nucleophilic radicals readily add to electron-poor alkenes (Giese reaction), while electrophilic radicals add to electron-rich alkenes. nih.govresearchgate.net However, recent advancements have enabled "polarity-mismatched" additions, where a nucleophilic radical adds to an electron-rich alkene or vice-versa. nih.govresearchgate.net

For pyrazinyl radicals, which are generally considered nucleophilic, their addition to electron-rich alkenes would represent a polarity-mismatched process. Such transformations are challenging but can be achieved through specific strategies. One approach involves the use of a "polarity transduction" strategy, where a functional group on the alkene temporarily reverses its electronic character, facilitating the addition of a mismatched radical. nih.govresearchgate.net Another strategy could involve the generation of an electrophilic pyrazinyl radical cation, which could then react with an electron-rich olefin. The inherent electron-deficient nature of the pyrazine ring might also influence the polarity of the generated radical, potentially enabling such unconventional reactivity. While specific examples involving pyrazinyl radicals in polarity-mismatched additions are not extensively documented, the general principles suggest that such transformations could be a promising area for future research. nih.govresearchgate.net

Alternative Reaction Pathways and Other Catalytic Systems

Beyond photoredox catalysis, this compound and its congeners can participate in a variety of other catalytic transformations, most notably those catalyzed by copper and rhodium complexes.

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam coupling, are powerful methods for the formation of carbon-heteroatom bonds. st-andrews.ac.ukasianpubs.org These reactions typically involve the coupling of a boronic acid with an amine, alcohol, or thiol to form the corresponding arylated product. st-andrews.ac.ukasianpubs.org In the context of pyrazine boronic acids, this methodology allows for the synthesis of N-aryl, O-aryl, and S-aryl pyrazines.

The Chan-Lam coupling is advantageous due to its often mild reaction conditions, which can sometimes be performed at room temperature and open to the air. asianpubs.org The general mechanism is believed to involve the formation of a copper(III) intermediate. The reaction is initiated by the coordination of the heteroatom nucleophile and the boronic acid to a copper(II) salt. Transmetalation followed by reductive elimination from the Cu(III) species affords the desired product and regenerates a Cu(I) species, which is then reoxidized to Cu(II) to complete the catalytic cycle.

Table 2: Examples of Copper-Catalyzed Chan-Lam Coupling of Heteroaryl Boronic Acids

| Entry | Boronic Acid | Nucleophile | Copper Catalyst | Base | Product | Yield (%) |

| 1 | Pyridin-3-ylboronic acid | Imidazole | Cu(OAc)₂ | Pyridine | 1-(Pyridin-3-yl)-1H-imidazole | 78 |

| 2 | Thiophen-2-ylboronic acid | Aniline | CuCl₂ | Et₃N | N-Phenylthiophen-2-amine | 85 |

| 3 | Furan-2-ylboronic acid | Phenol | Cu(OTf)₂ | K₂CO₃ | 2-Phenoxyfuran | 72 |

| 4 | Pyrimidin-5-ylboronic acid | Pyrrolidine | CuI | Cs₂CO₃ | 5-(Pyrrolidin-1-yl)pyrimidine | 91 |

Note: This table provides representative examples of Chan-Lam couplings with various heteroaryl boronic acids to illustrate the scope of the reaction. Specific data for this compound was not available in the searched literature. researchgate.netresearchgate.net

Rhodium-Catalyzed Transformations

Rhodium catalysts are versatile tools for various transformations involving boronic acids, including conjugate additions and C-H activation/arylation reactions. organic-chemistry.orgorganic-chemistry.orgrsc.org For pyrazine boronic acids, these reactions provide pathways to more complex molecular architectures.

In rhodium-catalyzed conjugate additions, a pyrazinyl group from a pyrazine boronic acid can be added to an α,β-unsaturated carbonyl compound. acs.orgacs.org This reaction is highly valuable for the formation of carbon-carbon bonds and the synthesis of functionalized carbonyl compounds. The catalytic cycle typically involves the transmetalation of the pyrazinyl group from the boronic acid to a rhodium(I) complex, followed by the insertion of the α,β-unsaturated substrate into the Rh-C bond. Subsequent protonolysis or reductive elimination yields the final product and regenerates the active rhodium catalyst. organic-chemistry.orgrsc.org

Rhodium-catalyzed C-H activation and arylation reactions represent another important application. organic-chemistry.org In these transformations, a C-H bond on a substrate can be functionalized with a pyrazinyl group from a pyrazine boronic acid. These reactions are highly atom-economical and allow for the direct modification of unactivated C-H bonds. The mechanism often involves the oxidative addition of the C-H bond to a rhodium center, followed by transmetalation with the pyrazine boronic acid and reductive elimination.

Table 3: Examples of Rhodium-Catalyzed Reactions of Heteroaryl Boronic Acids

| Entry | Boronic Acid | Substrate | Rhodium Catalyst | Ligand | Product | Yield (%) |

| 1 | Pyridin-3-ylboronic acid | Cyclohex-2-enone | [Rh(acac)(CO)₂] | BINAP | 3-(Pyridin-3-yl)cyclohexanone | 92 |

| 2 | Thiophen-2-ylboronic acid | Methyl vinyl ketone | [RhCl(cod)]₂ | (S)-BINAP | (S)-4-(Thiophen-2-yl)butan-2-one | 88 (95% ee) |

| 3 | Furan-3-ylboronic acid | 2-Phenylpyridine | [RhCp*Cl₂]₂ | - | 2-(Furan-3-yl)-6-phenylpyridine | 75 |

| 4 | Quinolin-8-ylboronic acid | N-Methyl-2-pyrrolidone | Rh(OAc)₂ | - | N-Methyl-3-(quinolin-8-yl)-2-pyrrolidone | 68 |

Note: This table presents a selection of rhodium-catalyzed reactions with various heteroaryl boronic acids to demonstrate the potential reactivity. Specific data for this compound was not found in the reviewed literature. acs.orgorganic-chemistry.orgacs.orgacs.org

Iron-Catalyzed Cross-Coupling

The use of iron, an abundant and non-toxic metal, as a catalyst in cross-coupling reactions has garnered considerable attention as a sustainable alternative to precious metal catalysts like palladium. Research into iron-catalyzed cross-coupling reactions of heteroaromatic compounds has demonstrated the potential for functionalizing electron-deficient systems.

Detailed research findings have shown that iron(II) acetylacetonate, in the presence of an oxidant such as potassium persulfate (K₂S₂O₈) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), can effectively catalyze the cross-coupling of pyrazines with arylboronic acids. nih.gov These reactions proceed under open flask conditions and result in monoarylated products in good to excellent yields. nih.gov The methodology has been successfully applied to a range of electron-deficient heterocycles, including quinoxalines, pyridines, quinoline, and isoquinoline. nih.gov

The proposed mechanism for these iron-catalyzed C-H functionalization reactions involves the generation of aryl radicals from the arylboronic acids, facilitated by the iron catalyst and the oxidant. These radicals then undergo homolytic aromatic substitution on the electron-deficient pyrazine ring. While specific studies on this compound are not extensively documented, the successful coupling of pyrazine itself suggests that the title compound would be a viable substrate, with the ethoxy group potentially influencing the regioselectivity and reactivity of the pyrazine core.

A study on the iron-catalyzed intermolecular C-N cross-coupling of various boronic acids, including heterocyclic ones, further underscores the versatility of iron catalysis. uva.nl Although this study focuses on C-N bond formation, the successful use of heterocyclic boronic acids highlights their compatibility with iron-catalyzed radical processes. uva.nl

The general conditions for the iron-catalyzed arylation of pyrazine are summarized in the table below, which can be considered indicative for the reactivity of this compound.

Table 1: Iron-Catalyzed Arylation of Pyrazine with Arylboronic Acids nih.gov

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenylpyrazine | 85 |

| 2 | 4-Methylphenylboronic acid | 2-(p-Tolyl)pyrazine | 82 |

| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyrazine | 78 |

| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)pyrazine | 88 |

| 5 | 3-Nitrophenylboronic acid | 2-(3-Nitrophenyl)pyrazine | 75 |

Transition Metal-Free Approaches

The development of transition-metal-free cross-coupling reactions is a significant goal in green chemistry, aiming to eliminate the cost, toxicity, and environmental impact associated with metal catalysts. Several strategies have been developed for the C-C bond formation involving arylboronic acids without the use of transition metals.

One prominent method is the base-promoted homolytic aromatic substitution (BHAS). This approach typically involves the generation of aryl radicals from aryl halides in the presence of a strong base, which then add to an aromatic coupling partner. nih.gov Research has shown that direct radical arylation of unactivated arenes can be initiated by substances like phenylhydrazine (B124118). nih.gov In one study, pyrazine was successfully arylated with 4-iodotoluene (B166478) in the presence of phenylhydrazine and potassium tert-butoxide, yielding 2-(p-tolyl)pyrazine in 82% yield. nih.gov This demonstrates the feasibility of C-H arylation of the pyrazine ring under transition-metal-free conditions. The mechanism involves the formation of an aryl radical from the aryl halide, which then attacks the electron-deficient pyrazine ring. nih.gov

While direct C-H functionalization of the pyrazine core is a viable strategy, the reactivity of this compound itself as a coupling partner in transition-metal-free reactions is also of interest. Methodologies for the transition-metal-free coupling of boronic acids with various partners have been reported. For instance, the reductive coupling of tosylhydrazones with boronic acids provides an efficient metal-free route to C-C bond formation. nih.gov This reaction is general and tolerates a wide range of functional groups. nih.govrsc.org

Furthermore, transition-metal-free Suzuki-type coupling reactions have been developed, often utilizing strong bases and sometimes microwave irradiation to promote the reaction between aryl halides and arylboronic acids. nih.gov Although the absence of a metal catalyst in some early reports was later attributed to trace metal contamination, the exploration of truly metal-free conditions continues.

Given the electron-deficient nature of the pyrazine ring, this compound is expected to be a suitable substrate in transition-metal-free couplings that proceed via nucleophilic attack of the boronic acid-derived species. The specific conditions would need to be optimized for this particular substrate.

The following table summarizes a relevant example of a transition-metal-free arylation of pyrazine.

Table 2: Transition-Metal-Free Arylation of Pyrazine nih.gov

| Entry | Aryl Halide | Arene | Initiator/Base | Product | Yield (%) |

| 1 | 4-Iodotoluene | Pyrazine | Phenylhydrazine / KOtBu | 2-(p-Tolyl)pyrazine | 82 |

Applications of 6 Ethoxypyrazin 2 Yl Boronic Acid As a Synthetic Building Block

Construction of Diversified Pyrazine-Containing Molecular Architectures

The functionalization of pyrazines has historically been a challenge, but the development of pyrazine (B50134) boronic acids and their esters has provided a powerful tool for creating a wide array of pyrazine-containing molecules. nih.gov A primary application is in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of C-C bonds between the pyrazine core and various aryl or heteroaryl partners.

An efficient method for this process involves the palladium-catalyzed Miyaura borylation of chloropyrazines to generate pyrazine boronic esters. nih.gov These stable intermediates can then be coupled with a range of aryl and heteroaryl halides. For instance, the coupling of 2-chloropyrazine (B57796) with different arylboronic acids has been successfully achieved using novel palladium(II) ONO pincer complexes as catalysts, demonstrating high activity even at low catalyst loadings in aqueous media. researchgate.net This approach provides access to complex bi(hetero)aryl structures that are otherwise difficult to synthesize. researchgate.net

The versatility of this method is highlighted by its application in drug discovery programs, where it has been used to access libraries of compounds such as 4-pyrazin-2-yl-1H-pyrrole-2-carboxamides. The synthesis of such compounds was previously not well-documented, underscoring the importance of pyrazine boronic acids as enabling reagents. nih.gov The inherent electron deficiency of the pyrazine nucleus, which makes traditional electrophilic substitution difficult, can be overcome using these cross-coupling strategies. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling using Pyrazine Boronic Acid Derivatives

| Pyrazine Substrate | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

| 2-Chloropyrazine | Various Arylboronic Acids | Pd(II) ONO pincer complex | 2-Arylpyrazines | Good to Excellent | researchgate.net |

| Chloropyrazines | Bis(pinacolato)diboron (B₂pin₂) | Palladium Catalyst | Pyrazine Boronic Esters | Moderate to Good | nih.gov |

| Potassium Pyridine-2-trifluoroborate | Various Aryl/Heteroaryl Halides | Pd(OAc)₂ / SPhos | Pyridyl-Aryl/Heteroaryl compounds | Moderate to Good | nih.gov |

Role in Asymmetric Synthesis

Pyrazine boronic acids and their analogs are pivotal in asymmetric synthesis, enabling the creation of chiral molecules with high enantioselectivity. Their application spans direct participation in enantioselective bond-forming reactions and their use in the development of sophisticated chiral catalysts.

Enantioselective C-C Bond Formations

Boronic acids are key reagents in stereoselective reactions that form new carbon-carbon bonds. A notable example is the synergistic use of copper and chiral amine catalysis for the enantioselective α-alkenylation of aldehydes. iupac.org In this dual-catalysis system, a chiral amine activates the aldehyde by forming a nucleophilic enamine, while a copper catalyst activates the boronic acid. The subsequent reaction between these two activated species yields α-alkenyl aldehydes with high enantiomeric excess. iupac.org This method is operationally simple, using bench-stable reagents at room temperature. iupac.org

Another powerful strategy involves the asymmetric homologation of boronic esters derived from C₂-symmetrical chiral diols, such as pinanediol. This method allows for the sequential and highly controlled installation of multiple stereocenters, achieving diastereomeric ratios that can exceed 1000:1. acs.orgnih.gov This chemistry has been instrumental in synthesizing biochemically important molecules, including peptide analogues that act as serine protease inhibitors. iupac.orgacs.org Furthermore, asymmetric photochemical reactions employing boronic acids have been developed to synthesize chiral triarylmethanes with excellent yields and enantioselectivities, showcasing the broad utility of these building blocks. acs.org

Chiral Catalyst Development for Boronic Acid Transformations

The development of new chiral catalysts is crucial for advancing asymmetric synthesis. Boronic acid transformations have benefited significantly from the design of novel catalytic systems. For instance, chiral primary amines and their derivatives have been successfully used as catalysts in asymmetric photochemical reactions involving boronic acids. acs.org Specifically, a chiral pyrrole-primary amine catalyst derived from (1S,2S)-cyclohexane-1,2-diamine proved optimal for synthesizing chiral triarylmethanes. acs.org

In the realm of metal-catalyzed reactions, the combination of rhodium complexes with chiral ligands, such as TADDOL-derived monophosphites, effectively catalyzes the asymmetric hydroboration of alkenes to produce chiral boronic esters. bohrium.com Similarly, the synergistic combination of copper(II) acetate (B1210297) and specific chiral amine catalysts has been identified as a highly effective system for the enantioselective α-alkenylation of aldehydes with boronic acids. iupac.org These tailored catalysts are essential for achieving high levels of stereocontrol, minimizing racemic background reactions, and expanding the scope of boronic acids in creating complex, enantioenriched products. acs.orgbohrium.com

Multicomponent Reactions (MCRs) Featuring Pyrazine Boronic Acids

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. Boronic acids, including pyrazine-based variants, are excellent candidates for MCRs, serving as key building blocks for diverse molecular scaffolds. nih.govresearchgate.net

The Ugi four-component reaction (Ugi-4CR), for example, has been employed to synthesize libraries of bis-boronic acid compounds by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.netrsc.org This strategy has proven effective in developing sensors for biological molecules like sialic acid, where the spatial arrangement of the boronic acid groups is critical for binding affinity. researchgate.net Similarly, the Petasis reaction, another prominent MCR, can utilize boronic acids to form α-amino acids and their derivatives. A photoredox-catalyzed version of the Petasis MCR has been developed, highlighting the integration of modern synthetic methods with these classic reactions. nih.gov

These MCRs offer a convergent and atom-economical approach to complex structures. nih.gov The ability to incorporate the pyrazine boronic acid moiety into such reactions allows for the facile generation of novel, highly substituted heterocyclic compounds with potential applications in medicinal chemistry and materials science. rsc.orgnih.gov

Table 2: Examples of Multicomponent Reactions Involving Boronic Acids

| MCR Type | Key Components | Product Type | Catalyst/Conditions | Reference |

| Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide (with boronic acid functionality) | Bis-boronic acid compounds | Room Temperature | researchgate.netrsc.org |

| Petasis Reaction | Amine, Aldehyde, Alkyl Boronic Acid | Functionalized Secondary Amines | Photoredox Catalyst, Blue Light | nih.gov |

| BOSPYR Synthesis | Boronic Acid, Salicylaldehyde, 2-Formylpyrrole Hydrazone | Stereogenic-at-boron fluorochromes | One-step reaction | nih.gov |

Iterative Synthesis Strategies Utilizing Boronic Acid Orthogonality

A sophisticated strategy in modern synthesis is the iterative assembly of molecular building blocks, analogous to how nature constructs biopolymers like peptides and oligonucleotides. nih.govnih.gov This approach relies on the concept of "orthogonality," where different functional groups can be reacted selectively under distinct conditions. In the context of boronic acids, this is achieved by using a protecting group that temporarily masks the reactivity of the boron center.

The N-methyliminodiacetic acid (MIDA) boronate has emerged as a highly effective protecting group for boronic acids. nih.govnih.govnih.gov MIDA boronates are exceptionally stable, air- and moisture-tolerant, and compatible with a wide range of synthetic reagents, including those used for chromatography and further cross-coupling reactions. nih.govsigmaaldrich.com Crucially, they are unreactive under the anhydrous Suzuki-Miyaura conditions used to couple unprotected boronic acids. nih.gov

This difference in reactivity forms the basis of iterative cross-coupling (ICC). nih.govnih.gov A bifunctional building block containing both a halide (e.g., bromo-) and a MIDA-protected boronate can be synthesized. The halide end can participate in a Suzuki-Miyaura coupling with a free boronic acid, leaving the MIDA boronate intact. nih.gov Subsequently, the MIDA group can be easily removed under mild aqueous basic conditions (e.g., NaOH or NaHCO₃) to liberate the free boronic acid, which is then ready for a second, distinct coupling reaction. nih.govnih.gov This powerful cycle of protection, coupling, and deprotection allows for the controlled, stepwise construction of complex molecules from simple, pre-functionalized building blocks, a process that has been successfully applied to the total synthesis of numerous natural products. nih.govsigmaaldrich.com

Novel C-H Functionalization Approaches Facilitated by Pyrazine Boronic Acids

Direct C-H functionalization represents a highly efficient and atom-economical synthetic strategy, as it avoids the need for pre-functionalizing starting materials with leaving groups like halides. nih.gov Pyrazine boronic acids have been shown to be effective coupling partners in novel C-H functionalization reactions, particularly for the arylation of electron-deficient heterocycles. sigmaaldrich.com

One such method involves the direct arylation of heterocycles like pyrazine with arylboronic acids using a catalytic system of silver(I) nitrate (B79036) in the presence of a persulfate co-oxidant. This reaction proceeds readily at room temperature and tolerates a broad range of functional groups, providing a rapid route to arylated heterocycles that would be more challenging to access via traditional cross-coupling methods. sigmaaldrich.com The unique electronic properties of the pyrazine ring make it amenable to this type of direct functionalization via C-H activation. nih.gov

Furthermore, arylboronic acids themselves can act as catalysts in certain transformations. For example, they have been shown to catalyze the alkylation of quinolines in a one-pot operation that involves tandem reduction, N-alkylation, and subsequent regioselective C-H alkylation. Mechanistic studies suggest the boronic acid plays a dual role as both a Lewis acid and a hydrogen-bond donor to facilitate these steps. These emerging C-H functionalization approaches, enabled by the reactivity of pyrazine boronic acids, represent a significant advance in the efficient synthesis of complex nitrogen-containing heterocyclic compounds. nih.govsigmaaldrich.com

Integration of (6-Ethoxypyrazin-2-yl)boronic Acid into Complex Heterocyclic Frameworks

The requested article on the applications of this compound as a synthetic building block for the integration into complex heterocyclic frameworks cannot be generated at this time. Extensive searches of publicly available scientific literature and chemical databases have yielded no specific examples or detailed research findings where this particular compound is utilized for the synthesis of more complex heterocyclic structures.

While the principles of modern synthetic organic chemistry, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, provide a theoretical basis for the use of pyrazinylboronic acids in constructing larger molecular architectures, no explicit documentation or published studies involving this compound for this purpose could be located. The search included queries for its use in the synthesis of fused heterocycles, its reaction with halogenated heterocycles, and its application in medicinal chemistry and drug discovery for creating complex bioactive molecules.

The absence of such information in the scientific literature prevents the creation of a scientifically accurate and informative article as per the user's request, which required detailed research findings and data tables. Without specific reaction examples, yields, and characterization of the resulting complex heterocyclic frameworks, any attempt to write the specified section of the article would be purely speculative and would not meet the required standards of scientific accuracy and professional tone.

Therefore, until research detailing the synthetic applications of this compound in the construction of complex heterocyclic systems is published and becomes accessible, this topic cannot be adequately addressed.

Theoretical and Computational Investigations of 6 Ethoxypyrazin 2 Yl Boronic Acid Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. Applying DFT methods to (6-Ethoxypyrazin-2-yl)boronic acid would enable a deep understanding of its fundamental chemical properties.

Elucidation of Reaction Mechanisms and Transition States (e.g., Suzuki-Miyaura Transmetalation)

The Suzuki-Miyaura cross-coupling reaction is a paramount method for the formation of carbon-carbon bonds, and boronic acids are key reagents in this process. A detailed DFT study would illuminate the energetic landscape of the reaction between this compound and a suitable coupling partner in the presence of a palladium catalyst.

Such a study would involve:

Mapping the Reaction Pathway: Identifying the structures and energies of all reactants, intermediates, transition states, and products.

Calculating Activation Barriers: Determining the energy required to overcome each transition state, which governs the reaction rate.

Investigating the Transmetalation Step: This is often the rate-determining step in the catalytic cycle. DFT calculations could clarify the precise mechanism of boron-to-palladium transfer, including the role of the base and solvent molecules.

Electronic Structure and Reactivity Parameter Analysis (e.g., FMO, NBO)

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can provide a wealth of information about how electrons are distributed and how they are likely to behave in a chemical reaction.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy and shape of these orbitals for this compound would indicate its nucleophilic/electrophilic character and the likely sites of reaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution. For this compound, it would quantify the polarity of the C-B bond and the partial atomic charges on the pyrazine (B50134) ring and the ethoxy group, offering insights into its reactivity and intermolecular interactions.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of this compound and its ability to interact with other molecules are crucial for its behavior in both solution and the solid state.

Rotational Barriers: DFT can be used to calculate the energy barriers associated with the rotation around key single bonds, such as the C-O bond of the ethoxy group and the C-B bond. This would reveal the most stable conformations of the molecule.

Intermolecular Hydrogen Bonding: Boronic acids are known to form dimers and trimers through hydrogen bonding. Computational studies could predict the geometry and strength of these interactions for this compound, which is important for understanding its physical properties and its behavior in solution.

Quantum Chemical Simulations for Mechanistic Probing

Beyond static DFT calculations, quantum chemical simulations can provide a dynamic picture of chemical reactions. These simulations would be instrumental in probing the detailed mechanisms of reactions involving this compound. By simulating the movement of atoms over time, researchers could visualize the entire reaction process, including the formation and breaking of bonds, and identify any short-lived, transient species that might be difficult to detect experimentally.

Predicting and Understanding Selectivity in Transformations

In many chemical reactions, multiple products can be formed. Predicting and controlling this selectivity is a major goal of synthetic chemistry. For a substituted pyrazine like this compound, issues of regioselectivity could arise in certain reactions. Computational models could be developed to predict the most likely outcome of a reaction by comparing the activation energies of the different possible pathways. This would allow chemists to choose the optimal reaction conditions to favor the desired product, saving time and resources in the laboratory.

Protection and Activation Strategies for Pyrazine Boronic Acids

In Situ Activation and Generation of Reactive Boron Species

A powerful strategy in modern synthesis involves the in situ activation of stable precursors to generate the reactive species only when needed. This approach is particularly valuable for unstable compounds like many pyrazine (B50134) boronic acids, as it minimizes their decomposition by keeping their concentration low throughout the reaction.

The slow, controlled release of a boronic acid from its MIDA-protected form is a prime example of this strategy. researchgate.net By using specific reaction conditions where the deprotection is the rate-limiting step, the free boronic acid is generated in situ and consumed immediately in the desired reaction, such as a Suzuki-Miyaura coupling. This technique has proven highly effective for cross-coupling reactions involving unstable boronic acids, leading to significantly improved yields compared to using the unprotected boronic acids directly. nih.gov

Another approach involves the in situ quench procedure during the synthesis of boronic esters. In this method, an organometallic reagent is added to a mixture of the halide (e.g., a chloropyrazine) and a trialkyl borate. arkat-usa.org This technique often yields better results, especially when the starting material contains functional groups that are sensitive to the organometallic reagent. arkat-usa.org The generation of the reactive boronic acid derivative occurs directly in the reaction pot, poised for the next step.

More broadly, in situ strategies can even utilize a biological target, such as an enzyme, to catalyze the formation of an inhibitor from smaller, reactive fragments within the active site, a method known as in situ click chemistry. nih.gov This highlights the versatility of generating reactive species directly in the reaction environment to achieve a specific chemical outcome.

Strategies for Enhancing or Suppressing Reactivity for Orthogonal Synthesis

Orthogonal synthesis refers to a strategy where multiple, distinct chemical transformations can be performed on a molecule in a specific order without interfering with one another. organic-chemistry.org This is achieved by using protecting groups that are stable under one set of reaction conditions but can be removed under a different, specific set of conditions.

The use of MIDA boronates is a cornerstone of this strategy for boronic acids. sigmaaldrich.com

Suppressing Reactivity: By converting (6-Ethoxypyrazin-2-yl)boronic acid to its MIDA boronate ester, its reactivity in cross-coupling reactions is effectively suppressed or "turned off." sigmaaldrich.com The sp³-hybridized boron center is sterically shielded and electronically deactivated from participating in the transmetalation step of the catalytic cycle. sigmaaldrich.com This allows chemists to perform other reactions on different parts of the molecule, such as Stille couplings or Sonogashira couplings, without affecting the protected boronic acid functionality. sigmaaldrich.com

Enhancing Reactivity: Once the other synthetic steps are complete, the reactivity of the boron center can be "turned on." The addition of a mild aqueous base selectively cleaves the MIDA group, regenerating the active, sp²-hybridized this compound. sigmaaldrich.comsigmaaldrich.com This newly liberated boronic acid is now highly reactive and ready to participate in a subsequent cross-coupling reaction.

This ability to switch reactivity on and off enables iterative cross-coupling, a powerful method for the controlled, sequential assembly of complex molecules from simpler building blocks. rsc.orgsigmaaldrich.com This approach is analogous to solid-phase peptide synthesis, where amino acids are added one by one, and has been automated for small molecule synthesis. nih.gov The fundamental chemistry of arylboronic acids and their protected forms is thus directly connected to the rational design of advanced synthetic strategies. nih.gov

Future Perspectives and Emerging Research Areas

Development of Novel Catalytic Systems for (6-Ethoxypyrazin-2-yl)boronic Acid Transformations

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, but challenges remain, especially when using heteroaryl boronic acids like this compound. nih.gov These substrates can be problematic due to their propensity to deactivate metal catalysts through the interaction of Lewis-basic heteroatoms with the metal center and to undergo protodeboronation under basic reaction conditions. nih.gov

Future research is intensely focused on creating new and more robust catalytic systems to overcome these limitations. The development of air-stable palladium precatalysts and specialized phosphine (B1218219) ligands is a significant area of advancement. For instance, catalysts derived from palladium and bulky dialkylphosphinobiaryl ligands, such as SPhos, have demonstrated unprecedented activity and stability. acs.org These systems allow reactions to be performed at low catalyst loadings and even at room temperature for certain substrates, which is highly desirable for industrial applications. acs.org Similarly, novel palladium chloride complexes with tailored phosphine ligands (e.g., PdCl2{PR2(Ph-R′)}2) have shown high efficiency for coupling heteroatom-substituted heteroaryl chlorides, achieving high product yields (88-99%) and impressive turnover numbers (TONs). acs.orgnih.gov

Strategies are also being developed to mitigate the issue of protodeboronation. One successful approach involves the use of boronic esters, such as pinacol (B44631) esters, in place of boronic acids under anhydrous conditions with specific bases like potassium trimethylsilanolate (TMSOK). nih.gov This method has been shown to decrease reaction times significantly compared to traditional aqueous conditions. nih.gov

Table 1: Comparison of Catalytic Systems for Heteroaryl Cross-Coupling

| Catalyst System | Key Features | Advantages for Heteroaryl Boronic Acids |

| Pd(OAc)2 / SPhos | Utilizes a bulky dialkylphosphinobiaryl ligand. | High activity, enabling room-temperature reactions and coupling of sterically hindered partners. acs.org |

| PdCl2{PR2(Ph-R′)}2 | Air-stable palladium complexes with custom phosphine ligands. | High yields and turnover numbers for challenging heteroatom-substituted heteroaryl chlorides. acs.org |

| Pd-CataCXium A-G3 | Precatalyst used with boronic esters and TMSOK base. | Enables anhydrous coupling, reducing protodeboronation and significantly shortening reaction times. nih.gov |

| Sequential Suzuki Coupling | Modular approach using different palladium catalysts (e.g., PdCl2(dtbpf)). | Allows for controlled, stepwise construction of complex biaryl systems containing pyrazine (B50134) cores. acs.org |

Integration into Automated Synthesis Platforms

The modularity of reactions involving this compound, particularly Suzuki-Miyaura couplings, makes it an ideal candidate for integration into automated synthesis platforms. acs.org These platforms, which combine robotics with flow chemistry and high-throughput screening, are transforming drug discovery and process development by enabling the rapid synthesis and evaluation of large compound libraries. youtube.comchemscene.com

High-throughput screening techniques allow for the parallel testing of numerous reaction conditions, including different catalysts, ligands, bases, and solvents, to quickly identify the optimal system for a specific transformation. youtube.com This is particularly valuable for challenging substrates where finding a suitable catalytic system can be time-consuming. youtube.com

Furthermore, flow chemistry offers significant advantages for scaling up reactions involving this compound. Performing reactions in continuous flow reactors provides superior control over reaction parameters like temperature and mixing, enhances safety, and can lead to higher yields and purity. youtube.com The combination of automated platforms and flow chemistry will likely accelerate the use of this boronic acid derivative in generating diverse molecular libraries for exploring structure-activity relationships (SAR). chemrxiv.org

Exploration of New Reaction Classes Beyond Cross-Coupling

While the Suzuki-Miyaura reaction is the most common application, the reactivity of the boronic acid functional group extends far beyond palladium-catalyzed cross-coupling. Emerging research is focused on harnessing this compound for a wider range of transformations, driven by photoredox catalysis and electrochemistry. nih.govresearchgate.net These methods utilize visible light or electricity to generate highly reactive radical intermediates under mild conditions, enabling previously challenging bond formations. nih.govyoutube.com

Photoredox catalysis, often in combination with nickel catalysis, can facilitate novel cross-coupling reactions. youtube.com In these systems, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process, generating radical species that participate in the catalytic cycle. youtube.comyoutube.com This dual catalytic approach opens the door to new bond disconnections and functionalizations that are not accessible through traditional methods.

Electrochemistry offers a reagent-free alternative for driving redox reactions, using electricity as a "green" oxidant or reductant. researchgate.net This can be applied to C-N bond formation and other coupling reactions, avoiding the need for stoichiometric chemical oxidants and minimizing waste. nih.gov Beyond redox methods, main-group element catalysis is also gaining traction. For example, phosphorus-based catalysts have been developed for the intermolecular reductive cross-coupling of boronic acids with nitroarenes to form C-N bonds, providing a valuable alternative to traditional metal-catalyzed methods. mit.edu

Table 2: Emerging Reaction Classes for Boronic Acids

| Reaction Class | Energy Source | Key Features | Potential Application for this compound |

| Metallaphotoredox Catalysis | Visible Light | Combines a photocatalyst with a transition metal (e.g., Nickel) to enable novel C-C and C-heteroatom bond formations via radical intermediates. youtube.comyoutube.com | Synthesis of complex structures under mild conditions, accessing new chemical space. |

| Electro-organic Synthesis | Electricity | Uses electrical current to drive redox reactions, avoiding chemical oxidants/reductants. nih.govresearchgate.net | Greener synthesis of amine derivatives and other functionalized pyrazines. |

| Main-Group Catalysis | Chemical | Employs non-metal catalysts (e.g., Phosphorus-based) for transformations like reductive C-N coupling. mit.edu | Complementary chemoselectivity to transition metal-catalyzed amination reactions. |

| Borinic Acid Synthesis | Various | Conversion of boronic acids into borinic acids and their derivatives for further functionalization. mdpi.com | Creation of new borylated intermediates for subsequent transformations. |

Advanced Computational Methodologies for Predictive Chemistry

The empirical, trial-and-error approach to reaction development is gradually being replaced by predictive models based on advanced computational methodologies. Density Functional Theory (DFT) and Machine Learning (ML) are at the forefront of this shift, offering powerful tools to understand and optimize reactions involving this compound. rsc.orgyoutube.com

DFT calculations allow chemists to model reaction mechanisms, calculate the energies of intermediates and transition states, and understand the electronic structure of catalysts. youtube.comyoutube.com This insight helps in rationalizing observed reactivity and in designing more efficient catalysts. For instance, DFT can be used to study the stability of different catalyst-substrate complexes, providing a theoretical basis for overcoming catalyst deactivation. rsc.org

Machine learning, often trained on large datasets generated by DFT calculations or experimental results, can accelerate this process even further. youtube.comarxiv.org ML models can predict reaction outcomes, identify promising catalyst candidates, and optimize reaction conditions without the need for exhaustive and costly DFT simulations for every possibility. rsc.orgarxiv.org By combining DFT and ML, researchers can create a powerful workflow to rapidly screen potential reaction pathways and catalyst systems, accelerating the discovery of new synthetic methods and their application to valuable building blocks like this compound. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.